Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Catalog No.
S744798
CAS No.
898789-53-2
M.F
C21H32N2O3
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxo...

CAS Number

898789-53-2

Product Name

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

IUPAC Name

ethyl 7-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)11-6-4-5-10-20(24)19-9-7-8-18(16-19)17-23-14-12-22(2)13-15-23/h7-9,16H,3-6,10-15,17H2,1-2H3

InChI Key

JQSWOBHBMALUDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is a synthetic organic compound characterized by its complex structure and specific functional groups. Its molecular formula is C21_{21}H32_{32}N2_2O3_3, with a molecular weight of approximately 360.49 g/mol. The compound features a heptanoate backbone with an ethyl ester, a ketone group, and a substituted phenyl ring containing a piperazine moiety. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Database Listings:

  • This compound is listed on several chemical vendor websites, including Sigma-Aldrich , Key Organics , and Novachem . These listings primarily focus on product information, including CAS number, molecular weight, and purity, but lack details on scientific use.

Limited Research Availability:

  • A search through scientific databases and scholarly publications yielded no substantial findings on the specific research applications of Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate. This suggests that the compound is either not widely used in research or the research involving it is not yet published in the public domain.

The synthesis of Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves several key reactions:

  • Esterification: The reaction between heptanoic acid and ethanol to form the ethyl ester.
  • Amine Alkylation: The introduction of the piperazine moiety via alkylation of a suitable phenol derivative with 4-methylpiperazine.
  • Oxidation: The formation of the keto group may involve oxidation processes, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions can be optimized for yield and purity through various synthetic strategies and conditions.

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate exhibits notable biological activities, which may include:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • CNS Activity: Due to the presence of the piperazine ring, it may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
  • Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory activity, indicating possible therapeutic applications in inflammatory diseases.

Further pharmacological studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis methods for Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate can vary, but common approaches include:

  • One-Pot Synthesis: Combining all reactants in a single reaction vessel to streamline the process.
  • Multi-Step Synthesis: Sequential reactions that allow for better control over each step, improving the purity and yield of the final product.
  • Use of Catalysts: Employing catalysts such as Lewis acids or transition metals to enhance reaction rates and selectivity.

Optimizing these methods is crucial for large-scale production and application in pharmaceuticals.

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has several potential applications:

  • Pharmaceutical Development: As a candidate for drug development targeting bacterial infections or neurological disorders.
  • Chemical Research: Used as a reference compound in studies exploring structure-activity relationships.
  • Biochemical Assays: Its unique structure makes it suitable for use in assays aimed at understanding biological pathways involving piperazine derivatives.

Interaction studies are essential for understanding how Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to plasma proteins can provide insights into its pharmacokinetics.
  • Receptor Binding Assays: Evaluating its affinity for various receptors can help determine its potential therapeutic targets.
  • Metabolic Studies: Understanding how this compound is metabolized in vivo can inform dosing regimens and safety profiles.

Several compounds share structural similarities with Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate. These include:

  • Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate
    • Similar structure but differs in the position of the piperazine substitution on the phenyl ring.
  • N-(4-Methylpiperazin-1-yl)methylbenzamide
    • Contains a piperazine ring but lacks the heptanoate chain and keto functionality.
  • Benzeneheptanoic acid derivatives
    • Share the heptanoic acid backbone but may not possess the same piperazine or ketone functionalities.

Uniqueness

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate stands out due to its specific combination of an ethyl ester, ketone group, and piperazine substitution, which may enhance its biological activity compared to similar compounds. This unique structural arrangement could lead to distinct pharmacological properties that warrant further investigation.

XLogP3

2.6

Wikipedia

Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate

Dates

Last modified: 08-15-2023

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